DS-3078a
Description
Properties
Molecular Formula |
C21H21F3O4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
DS3078a; DS 3078a; DS-3078a; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DS-3078a belongs to the ATP-competitive mTORC1/2 inhibitor class, which includes AZD2014 (vistusertib) , OSI-027 , AZD8055 , and sapanisertib (TAK-228) . Below is a detailed comparison based on preclinical and clinical
Table 1: Key Preclinical and Clinical Comparisons
Key Differentiators of this compound
Cytostatic vs. Cytotoxic Effects : this compound primarily inhibits cell growth (cytostatic), whereas AZD8055 and OSI-027 induce apoptosis (cytotoxic), which may influence therapeutic durability .
Hyperglycemia Profile : this compound’s 17% all-grade hyperglycemia incidence is higher than AZD2014 (9%) but lower than AZD8055 (44% with intermittent dosing) .
Research Findings and Limitations
- Efficacy : this compound’s prolonged mTOR pathway suppression correlates with tumor growth inhibition, but its cytostatic nature may require combination therapies for complete responses .
- Safety : Hyperglycemia is transient and asymptomatic in this compound trials, contrasting with AZD8055’s higher metabolic toxicity .
- Clinical Limitations : Phase I data for this compound are preliminary; comparisons with sapanisertib and AZD2014 require head-to-head trials .
Preparation Methods
Core Scaffold Construction
The compound likely features a heterocyclic core, common in kinase inhibitors, synthesized via:
Functionalization and Derivatization
Critical modifications to enhance potency and pharmacokinetics include:
-
Introduction of solubilizing groups (e.g., hydroxyl, amine) to improve water solubility.
-
Stereochemical control during chiral center formation to optimize target binding.
Analytical and Quality Control Methods
Batch consistency was ensured through advanced analytical techniques:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (C18 column) | ≥98% by area |
| Impurity profiling | LC-MS/MS | Identified impurities <0.5% |
| Polymorph screening | X-ray diffraction | Stable Form I predominant |
These protocols adhered to ICH guidelines, ensuring compliance with Good Manufacturing Practice (GMP) standards for clinical trial material.
Formulation Development for Clinical Use
The transition from preclinical to clinical batches required scalable processes:
Solid Dispersion Techniques
To address low aqueous solubility, this compound was formulated as an amorphous solid dispersion using spray-drying or hot-melt extrusion with polymers like HPMCAS. This increased apparent solubility by 10-fold in simulated gastric fluid.
Dose Escalation Compatibility
Initial Phase 1 trials used capsules with doses ranging from 20 mg to 640 mg. Excipients included:
-
Microcrystalline cellulose (bulking agent)
-
Sodium starch glycolate (disintegrant)
-
Magnesium stearate (lubricant)
Stability studies confirmed <2% degradation after 24 months at 25°C/60% RH.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|
| 20 | 45 ± 12 | 2.1 | 320 ± 90 | 6.5 |
| 640 | 2100 ± 450 | 1.8 | 15,800 ± 2,100 | 8.2 |
Dose-limiting toxicities (e.g., grade 3 vomiting at 640 mg) necessitated a maximum tolerated dose (MTD) of 450 mg QD.
Scale-Up Challenges and Solutions
Raw Material Sourcing
Key intermediates faced supply chain constraints, prompting:
Process Analytical Technology (PAT)
Real-time monitoring via Raman spectroscopy ensured consistent particle size distribution (target D90 <50 µm) during milling.
Comparative Analysis with Analogous Inhibitors
This compound’s cytostatic profile distinguishes it from other mTOR inhibitors:
| Inhibitor | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | Sub-G1 Induction (AN3 CA cells) |
|---|---|---|---|
| This compound | 3.2 | 4.8 | 8% |
| AZD8055 | 0.8 | 1.5 | 22% |
| OSI-027 | 1.1 | 1.9 | 18% |
This reduced apoptosis induction (vs. AZD8055) guided its application in chronic dosing regimens .
Q & A
Q. What is the molecular target of DS-3078a, and how does its mechanism differ from first-generation mTOR inhibitors?
this compound is a selective small-molecule inhibitor of the mTOR kinase catalytic site, targeting both mTORC1 and mTORC2 complexes. Unlike rapamycin analogs (which primarily inhibit mTORC1), this compound blocks phosphorylation of downstream effectors like 4E-BP1 and Akt (T308), disrupting negative feedback loops. Confirmatory methods include kinase activity assays (IC50 ~single-digit nM) and Western blotting for phospho-substrates in models like A498 renal carcinoma .
Q. Which in vitro assays are recommended for initial evaluation of this compound's antitumor activity?
Use high-throughput cell panel assays (e.g., 230 cancer cell lines) to measure growth inhibition (GI50 <500 nM in >200 lines) and apoptosis (caspase activation in 36 lines). Normalize data to vehicle controls and compare against reference inhibitors (e.g., AZD8055). For cytostatic effects, prioritize GI50 metrics over sub-G1 population analysis .
Q. What in vivo models demonstrate this compound's efficacy, and what endpoints should be prioritized?
In xenograft models (e.g., AN3 CA endometrial carcinoma), tumor growth inhibition (TGI) >50% at half-MTD dosing is a key endpoint. Use pharmacodynamic markers like phospho-S6K1 (mTORC1) and phospho-Akt (T308) to confirm target engagement. Include 12+ models to assess response variability .
Advanced Research Questions
Q. How should researchers design experiments to distinguish this compound's cytostatic versus cytotoxic effects?
Combine GI50 assays (72-hour exposure) with caspase-3/7 activity measurements. Use multivariate analysis to cluster cell lines by response profiles (e.g., PTEN status). Compare sub-G1 population induction against AZD8055/OSI-027 in AN3 CA cells, applying ANOVA with Tukey’s post-hoc test .
Q. What methods resolve contradictions in this compound's feedback loop activation compared to other mTOR inhibitors?
Perform time-course Western blots (0–24h post-treatment) in PTEN-null models (e.g., A498) to track phospho-Akt (T308) rebound. Pair with siRNA knockdown of Akt isoforms to isolate feedback mechanisms. Cross-validate findings using PI3K/mTOR dual inhibitors (e.g., DS-7423) .
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize this compound dosing schedules?
Measure plasma/tumor drug levels via LC-MS/MS and correlate with phospho-S6K1 suppression. Use longitudinal imaging (MRI/PET) to monitor tumor response. Adjust dosing intervals to maintain target coverage >IC90 while minimizing hyperglycemia (incidence: 17% all-grade) .
Q. What statistical frameworks are suitable for analyzing this compound's heterogeneous in vivo responses?
Apply mixed-effects models to account for inter-model variability in TGI data. Use Kaplan-Meier analysis for survival endpoints in orthotopic models. For hyperglycemia risk stratification, perform logistic regression on baseline glucose levels .
Methodological Considerations
Q. Data Reproducibility
Q. Comparative Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
